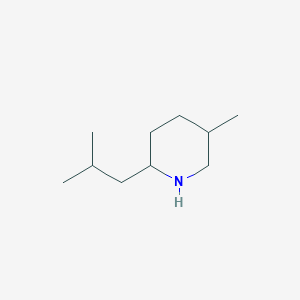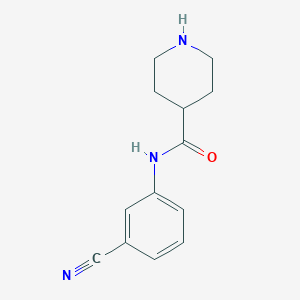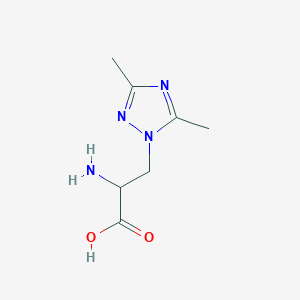![molecular formula C9H14ClN3O B13308735 4-Chloro-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13308735.png)
4-Chloro-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains a pyrazole ring substituted with a chloro group and an oxolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-chloropyrazole with a suitable oxolane derivative. One common method is the nucleophilic substitution reaction where 4-chloropyrazole is reacted with 5-methyloxolane-2-methanol under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
4-Chloro-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Chloro-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The chloro group and the pyrazole ring play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The oxolane moiety may enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
4-Chloro-4-methyl-5-methylene-1,3-dioxolan-2-one: Another heterocyclic compound with a chloro and oxolane moiety.
4-Chloro-3-methyl-1H-pyrazole: A simpler pyrazole derivative with a chloro group.
Uniqueness
4-Chloro-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine is unique due to the combination of its pyrazole ring, chloro group, and oxolane moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
特性
分子式 |
C9H14ClN3O |
|---|---|
分子量 |
215.68 g/mol |
IUPAC名 |
4-chloro-1-[(5-methyloxolan-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H14ClN3O/c1-6-2-3-7(14-6)4-13-5-8(10)9(11)12-13/h5-7H,2-4H2,1H3,(H2,11,12) |
InChIキー |
IRWSQRTYSZKNRD-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(O1)CN2C=C(C(=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-Methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B13308655.png)
![2-[5-Amino-3-(1,1-difluoroethyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13308656.png)

amine](/img/structure/B13308664.png)


![4-Ethyl-4-(methoxymethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13308689.png)
![Butyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B13308692.png)


![4-[2-(Methylsulfanyl)ethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13308711.png)

![Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13308716.png)

